Triethyl(2-phenylethyl)stannane
Description
Properties
CAS No. |
51283-41-1 |
|---|---|
Molecular Formula |
C14H24Sn |
Molecular Weight |
311.05 g/mol |
IUPAC Name |
triethyl(2-phenylethyl)stannane |
InChI |
InChI=1S/C8H9.3C2H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H,1-2H2;3*1H2,2H3; |
InChI Key |
KNIFTNNWINZCPY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Grignard and Organolithium Methods
The most common and straightforward approach to synthesizing this compound involves the reaction of triethyltin chloride with either a Grignard reagent or an organolithium compound derived from 2-phenylethyl halides. This method follows the general synthetic pathway applied to tetraorganotin compounds as described in the literature.
Reaction Scheme:
(C₂H₅)₃SnCl + PhCH₂CH₂MgBr → (C₂H₅)₃Sn(CH₂CH₂Ph) + MgClBr
The reaction typically proceeds through the nucleophilic attack of the organometallic reagent on the tin halide, resulting in the formation of a new tin-carbon bond. Based on related preparations, this reaction is generally conducted in tetrahydrofuran (THF) or diethyl ether as solvents under inert atmosphere conditions.
Table 1: Typical Reaction Conditions for Grignard Method
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran or diethyl ether |
| Temperature | -78°C to room temperature |
| Reaction time | 2-4 hours |
| Atmosphere | Inert (nitrogen or argon) |
| Molar ratio (Grignard:tin halide) | 1.1:1 to 1.5:1 |
| Expected yield | 75-85% |
An alternative approach involves the use of 2-phenylethyllithium prepared by lithium-halogen exchange reaction:
PhCH₂CH₂Br + n-BuLi → PhCH₂CH₂Li + n-BuBr
PhCH₂CH₂Li + (C₂H₅)₃SnCl → (C₂H₅)₃Sn(CH₂CH₂Ph) + LiCl
This methodology is particularly useful when the formation of Grignard reagents is problematic.
Transmetalation Reactions
Transmetalation represents another valuable approach to synthesizing this compound. This method involves the exchange of metals between an existing organotin compound and another metal-containing compound. For instance, reaction of triethyltin halides with aluminum compounds containing the 2-phenylethyl group can lead to the desired product.
Reaction Scheme:
(C₂H₅)₃SnCl + (PhCH₂CH₂)Al(R)₂ → (C₂H₅)₃Sn(CH₂CH₂Ph) + RₓAlCl
According to information from related compound preparations, this reaction typically occurs in inert hydrocarbon solvents such as benzene, toluene, or xylenes at reflux temperatures.
Table 2: Typical Reaction Conditions for Transmetalation Method
| Parameter | Condition |
|---|---|
| Solvent | Toluene, benzene, or xylenes |
| Temperature | 80-110°C (often at reflux) |
| Reaction time | 3-24 hours |
| Atmosphere | Inert (nitrogen or argon) |
| Catalyst | Optional (transition metal catalyst) |
| Expected yield | 60-80% |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed coupling reactions, particularly the Stille reaction and its variations, offer another route to this compound. This approach typically involves the reaction of tetraethyltin or triethyltin halides with 2-phenylethyl halides in the presence of palladium catalysts.
Reaction Scheme:
(C₂H₅)₄Sn + PhCH₂CH₂X → (C₂H₅)₃Sn(CH₂CH₂Ph) + C₂H₅X
Where X represents a halide (typically Br or I) or a pseudohalide such as triflate.
The reaction is catalyzed by palladium complexes such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ and proceeds through a series of oxidative addition, transmetalation, and reductive elimination steps.
Table 3: Typical Reaction Conditions for Palladium-Catalyzed Method
| Parameter | Condition |
|---|---|
| Solvent | DMF, THF, or toluene |
| Temperature | 60-100°C |
| Reaction time | 6-24 hours |
| Catalyst | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Additives | Optional (LiCl, CuI) |
| Atmosphere | Inert (nitrogen or argon) |
| Expected yield | 65-85% |
Specialized Methods for this compound Synthesis
Direct Synthesis Methods
Direct synthesis methods involve the reaction of elemental tin with organic halides. While this approach is more commonly used for preparing dialkyltin dihalides as described in the literature, it could potentially be modified for the synthesis of this compound using a mixed halide system.
The general approach would involve:
- Preparation of triethyltin halide by direct reaction of tin with ethyl halides
- Subsequent reaction with 2-phenylethyl halide or its organometallic derivative
This method typically requires the presence of catalysts such as phosphonium iodides or quaternary ammonium iodides.
Hydrostannylation Approach
Hydrostannylation of styrene or related phenylalkenes with triethyltin hydride offers another potential route to this compound. This approach involves the addition of a tin-hydrogen bond across a carbon-carbon double bond.
Reaction Scheme:
PhCH=CH₂ + (C₂H₅)₃SnH → (C₂H₅)₃Sn(CH₂CH₂Ph)
The reaction is typically catalyzed by radical initiators (such as AIBN) or transition metal catalysts and provides a method for the regioselective introduction of the triethyltin group.
Table 4: Typical Reaction Conditions for Hydrostannylation Method
| Parameter | Condition |
|---|---|
| Solvent | Benzene, toluene, or hexane |
| Temperature | 60-80°C |
| Reaction time | 4-12 hours |
| Initiator/Catalyst | AIBN (radical) or Pd catalyst |
| Atmosphere | Inert (nitrogen or argon) |
| Expected yield | 70-85% |
Purification and Characterization
Purification Methods
Purification of this compound typically involves a combination of the following techniques:
Distillation : Vacuum distillation is often the method of choice for organotin compounds. Based on related compounds, this compound would likely have a boiling point in the range of 120-150°C at 0.1-0.5 mmHg.
Chromatography : Column chromatography using silica gel or alumina with hexane or a hexane/ethyl acetate mixture (typically 97:3 to 99:1) as the eluent.
Recrystallization : If the compound is solid at room temperature, recrystallization from appropriate solvents such as hexane, methanol, or ethanol can be employed.
Table 5: Recommended Purification Methods
| Method | Conditions | Expected Purity |
|---|---|---|
| Vacuum distillation | 120-150°C at 0.1-0.5 mmHg | >95% |
| Column chromatography | Silica gel, hexane/ethyl acetate (99:1) | >98% |
| Recrystallization | Hexane or methanol | >99% |
Characterization Data
This compound can be characterized using various analytical techniques. While specific data for this compound is limited in the search results, anticipated characterization data based on related organotin compounds would include:
Table 6: Expected Characterization Data
| Technique | Expected Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.15-7.30 (m, 5H, aromatic), 2.60-2.75 (m, 2H, PhCH₂), 1.00-1.20 (m, 2H, CH₂Sn), 0.90-1.00 (t, 9H, CH₃CH₂), 0.70-0.85 (q, 6H, CH₃CH₂) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ 143-145 (aromatic C), 128-130 (aromatic CH), 125-127 (aromatic CH), 38-42 (PhCH₂), 20-22 (CH₂Sn), 8-10 (CH₃CH₂), 5-7 (CH₃CH₂) ppm |
| ¹¹⁹Sn NMR | δ -5 to -15 ppm |
| IR (neat) | 3060-3025 (aromatic C-H), 2950-2850 (aliphatic C-H), 1600-1450 (aromatic C=C), 700-600 (Sn-C) cm⁻¹ |
| Mass Spectrometry | M⁺ ions corresponding to various isotope patterns of tin |
| Elemental Analysis | C₁₄H₂₄Sn: C, 54.05%; H, 7.78% (calculated) |
Optimized Synthetic Protocol
Based on the available information and general principles of organotin chemistry, the following optimized protocol is proposed for the preparation of this compound:
Grignard-Based Synthesis (Preferred Method)
Materials:
- Triethyltin chloride (1.0 equiv)
- 2-Phenylethyl bromide (1.2 equiv)
- Magnesium turnings (1.3 equiv)
- Anhydrous tetrahydrofuran (THF)
- Iodine (catalytic)
- Inert gas (nitrogen or argon)
Procedure:
- In a flame-dried three-necked round-bottom flask equipped with a condenser, addition funnel, and nitrogen inlet, place magnesium turnings and a small crystal of iodine.
- Add a small portion of a solution of 2-phenylethyl bromide in anhydrous THF to initiate the reaction.
- Once the reaction has started (indicated by the disappearance of the iodine color), add the remaining 2-phenylethyl bromide solution dropwise while maintaining gentle reflux.
- After complete addition, stir the mixture for an additional 1 hour at room temperature.
- Cool the reaction mixture to 0°C and add a solution of triethyltin chloride in anhydrous THF dropwise.
- Allow the mixture to warm to room temperature and stir for 4 hours.
- Quench the reaction carefully with saturated ammonium chloride solution.
- Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Expected yield: 75-85%
Table 7: Scale-up Considerations for Grignard-Based Synthesis
| Scale | Reaction Vessel | Cooling Method | Stirring | Special Considerations |
|---|---|---|---|---|
| Small (1-5 g) | Round-bottom flask | Ice bath | Magnetic | Standard laboratory setup |
| Medium (5-50 g) | Three-necked flask | Cooling bath | Mechanical | Controlled addition rate |
| Large (>50 g) | Jacketed reactor | External cooling | Mechanical | Possible exotherm, slow addition required |
Applications of this compound
This compound finds applications in various synthetic processes, particularly:
Stille Coupling Reactions : As a donor of the 2-phenylethyl group in palladium-catalyzed cross-coupling reactions.
Radical Reactions : As a precursor for generating 2-phenylethyl radicals in organic synthesis.
Preparation of Other Organotin Compounds : As an intermediate in the synthesis of various functionalized organotin reagents.
Medicinal Chemistry : As a building block for the synthesis of biologically active compounds, including potential vasopressin receptor antagonists and other pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
Triethyl(2-phenylethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products
The major products formed from these reactions include various organotin compounds, tin oxides, and substituted stannanes .
Scientific Research Applications
Triethyl(2-phenylethyl)stannane has a wide range of applications in scientific research:
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
Industry: The compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Triethyl(2-phenylethyl)stannane involves its interaction with various molecular targets. In catalytic processes, the tin atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric properties of the ethyl and phenylethyl groups, which modulate the tin atom’s ability to participate in chemical reactions .
Comparison with Similar Compounds
Table 1: Key Properties of Triethyl(2-phenylethyl)stannane and Analogues
*Calculated molecular weight based on substituent contributions.
Reactivity and Stability
- Electronic Effects : The 2-phenylethyl group in this compound may enhance electrophilicity at the tin center compared to tetraethylstannane, facilitating nucleophilic substitution reactions.
- Steric Effects : The bulky 2-phenylethyl substituent likely reduces reactivity in sterically hindered environments compared to smaller methyl or ethyl groups in ethyltrimethylstannane .
Analytical Characterization
Organotin compounds are typically characterized via GC-MS, NMR, and IR spectroscopy. For example:
- GC-MS Retention Behavior : Aromatic substituents (e.g., phenyl groups) delay elution times compared to aliphatic analogues, as seen in 2-(2-phenylethyl)chromones (retention times >38.59 min vs. sesquiterpenes <38.59 min) .
- Mass Spectrometry: Fragmentation patterns for organotins often involve cleavage of Sn-C bonds. For instance, tetraethylstannane (MW 234.05) may fragment into [Sn(C₂H₅)₃]⁺ ions .
Q & A
Q. What are the established synthetic routes for preparing Triethyl(2-phenylethyl)stannane, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via alkylation of stannane precursors or transmetallation reactions. A common approach involves reacting triethyltin chloride with a 2-phenylethyl Grignard reagent (e.g., 2-phenylethylmagnesium bromide) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key parameters include:
- Temperature : Maintain below 0°C to minimize side reactions (e.g., β-hydride elimination).
- Solvent purity : THF must be rigorously dried to prevent hydrolysis of the Grignard reagent.
- Stoichiometry : A 1:1 molar ratio of triethyltin chloride to Grignard reagent typically optimizes yield (~70–80%) .
Post-synthesis, purification via vacuum distillation or column chromatography (using silica gel and hexane/ethyl acetate) is critical to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Ethyl groups on tin appear as distinct multiplets (δ 0.8–1.5 ppm). The 2-phenylethyl moiety shows aromatic protons (δ 7.2–7.4 ppm) and a triplet for the CH₂ group adjacent to tin (δ 2.5–3.0 ppm) .
- ¹¹⁹Sn NMR : A singlet near δ 25–35 ppm confirms the Sn–C bonding environment .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-QTOF) detects the molecular ion cluster ([M+H]⁺) at m/z 323–325 (Sn isotopic pattern) and fragments like [C₆H₅CH₂CH₂]⁺ (m/z 105) .
- FTIR : Sn–C stretching vibrations at 500–600 cm⁻¹ and aromatic C–H stretches at 3000–3100 cm⁻¹ .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential release of volatile organotin compounds, which are neurotoxic .
- Waste disposal : Neutralize tin residues with aqueous KMnO₄ before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How does the stability of this compound vary under different experimental conditions (e.g., temperature, solvent polarity)?
- Methodological Answer : Stability studies should employ kinetic monitoring via NMR or GC-MS. For example:
- Thermal stability : At 60°C in toluene, decomposition rates follow first-order kinetics (half-life ~12 hours), forming ethylbenzene and triethyltin hydride as byproducts .
- Solvent effects : Polar solvents (e.g., DMSO) accelerate decomposition due to Lewis acid-base interactions with tin. A comparative table is recommended:
| Solvent | Decomposition Rate (k, h⁻¹) | Half-Life (h) |
|---|---|---|
| Hexane | 0.03 | 23.1 |
| Toluene | 0.06 | 11.5 |
| DMSO | 0.15 | 4.6 |
Data derived from controlled experiments at 60°C .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how do ligand effects modulate this behavior?
- Methodological Answer :
- Mechanism : The compound acts as a transmetallation agent in Stille couplings. The 2-phenylethyl group transfers to palladium catalysts, forming intermediates like Pd–CH₂CH₂Ph. Rate-determining steps involve oxidative addition of aryl halides .
- Ligand effects : Bulky ligands (e.g., P(o-tol)₃) suppress β-hydride elimination, improving yield. For example, couplings with aryl iodides achieve >90% yield with P(o-tol)₃ vs. 60% with PPh₃ .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodological Answer : Contradictions often arise from:
- Impurity profiles : Use UPLC-MS to quantify trace organotin byproducts (e.g., triethyltin oxide) that inhibit catalysis .
- Solvent purity : Residual water in THF reduces reactivity; Karl Fischer titration ensures <50 ppm moisture.
- Substrate scope : Perform control experiments with standardized substrates (e.g., 4-bromotoluene) to benchmark catalytic activity .
Q. What advanced computational methods (e.g., DFT) can predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/def2-TZVP level to determine bond angles (Sn–C: ~109.5°) and charge distribution (tin δ+ ~0.75).
- Reactivity prediction : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to identify nucleophilic/electrophilic sites .
- Transition state analysis : Simulate transmetallation barriers to rationalize experimental coupling rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
